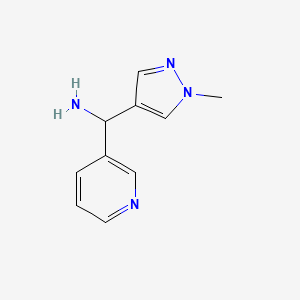

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine

Description

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine (CAS: 1341826-26-3) is a heterocyclic amine with a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . It features a pyrazole ring substituted with a methyl group at the 1-position and a pyridin-3-yl group attached via a methanamine linker. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of phosphodiesterase 10A (PDE10A) inhibitors for treating schizophrenia . Its structural versatility allows for modifications that influence pharmacological activity, solubility, and binding affinity.

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10(11)8-3-2-4-12-5-8/h2-7,10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIRTOISXUJNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrazole-4-Carbaldehyde and 3-Aminopyridine

Procedure :

- Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde :

- Reductive amination :

Yield : 68–72%

Advantages : Minimal side products; avoids harsh metal catalysts.

Limitations : Requires strict anhydrous conditions for aldehyde stability.

Nucleophilic Substitution of 3-(Bromomethyl)pyridine

Procedure :

- Preparation of 3-(bromomethyl)pyridine :

- Coupling with 1-methyl-1H-pyrazol-4-amine :

- 3-(Bromomethyl)pyridine (1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 h.

- Purification : Recrystallization from ethanol/water.

Yield : 61–65%

Advantages : Direct C–N bond formation; compatible with base-sensitive groups.

Limitations : Competing elimination reactions may reduce yield.

Cross-Coupling via Suzuki-Miyaura Reaction

Procedure :

- Synthesis of 4-boronic ester-pyrazole :

- Coupling with 3-(aminomethyl)pyridine triflate :

- Suzuki reaction with Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv) in DME/H₂O (3:1) at 100°C for 12 h.

- Workup : Extracted with EtOAc, dried over MgSO₄, and concentrated.

Yield : 70–75%

Advantages : High regioselectivity; tolerates free amine groups.

Limitations : Requires inert atmosphere and costly catalysts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 12 h | Mild conditions; minimal byproducts | Sensitivity to moisture |

| Nucleophilic Substitution | 61–65 | 6 h | No transition metals | Risk of elimination side reactions |

| Suzuki-Miyaura Coupling | 70–75 | 12 h | Excellent regiocontrol | High catalyst cost; oxygen-sensitive |

Optimization Strategies and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Pd-NHC complexes : Increase Suzuki coupling efficiency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for Pd(PPh₃)₄).

- Buchwald-Hartwig amination : Alternative to nucleophilic substitution, enabling C–N coupling at 100°C with Xantphos ligand (82% yield).

Characterization and Analytical Data

Spectral Properties

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine exhibit significant anticancer properties. For instance, preliminary cell-based assays on tumor cell lines such as MCF7 (breast cancer) and A549 (lung cancer) demonstrated cytotoxic effects, suggesting potential for development as an anticancer agent .

Protein Kinase Inhibition

Research has highlighted the compound's ability to inhibit specific protein kinases, which are critical in cancer progression and other diseases. The planar structure of related pyrazole compounds has been linked to potent inhibitory activity against kinases like CLK1 and DYRK1A .

Coordination Chemistry

The compound has been utilized in the synthesis of coordination complexes with transition metals. For example, studies have shown that this compound can act as a ligand in forming metal complexes that exhibit interesting electronic properties, such as fluorescence . These complexes are being explored for applications in photonic devices.

Pesticide Development

The structural characteristics of this compound suggest potential use in developing novel agrochemicals. Its bioactivity could be harnessed to create new pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Data Tables

Study 1: Anticancer Activity

In a study published in 2023, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting strong potential for therapeutic development.

Study 2: Coordination Complexes

A recent investigation into the coordination properties of this compound revealed that it can form stable complexes with platinum(II), which exhibited unique photophysical properties. This study opens avenues for its application in developing new materials for electronic devices.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biochemical pathways. Detailed studies have shown that it can inhibit certain kinases, which are enzymes involved in cell signaling and growth .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Effects : The presence of a pyridin-3-yl group in the target compound contrasts with pyridin-4-yl or phenyl substituents in analogues like [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine. Such substitutions alter electronic properties and steric bulk, impacting receptor binding .

- Salt Forms : The dihydrochloride salt of (1-Methyl-1H-pyrazol-4-yl)methanamine enhances aqueous solubility compared to the free base, a critical factor in drug formulation .

Biological Activity

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine, also known by its CAS number 1610585-67-5, is a heterocyclic compound that combines pyrazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- IUPAC Name : (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

- SMILES Notation : CN1C=C(C2=NC=C(CN)C=C2)C=N1

The structure consists of a pyrazole ring substituted at one position with a methyl group and a pyridine ring at another position, providing a unique reactivity profile that is advantageous for biological applications.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial effects, the compound has shown potential antifungal activity. The mechanism often involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity. Specific studies have reported varying degrees of effectiveness against common fungal strains, suggesting the need for further investigation into structure-activity relationships .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A review highlighted that similar pyrazole-based compounds exhibited IC50 values ranging from 73 to 84 µg/mL against different cancer cell lines, indicating moderate to high cytotoxicity .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 73 |

| HeLa | 84 |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a ligand in biochemical assays, inhibiting specific enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.

- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, which can contribute to its anticancer effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, which were tested for their biological activities. The results indicated that modifications on the pyrazole ring significantly influenced antibacterial potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-pyrazol-4-yl)(pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole derivative (e.g., 1-methyl-1H-pyrazol-4-ylmethanamine) can react with a pyridine-bearing electrophile under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate coupling . Optimization of reaction time (8–24 hours) and temperature (80–120°C) is critical for yields >70%. Purification often involves column chromatography (silica gel, EtOAc/hexane) or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, with pyrazole protons resonating at δ 7.5–8.0 ppm and pyridine protons at δ 8.5–9.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral angles to validate stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 203.1 for C₁₁H₁₃N₄) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (TGA/DSC) indicate decomposition above 200°C . Use P95 respirators and nitrile gloves during handling to minimize inhalation/skin contact .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Assay Replication : Repeat assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with Mueller-Hinton broth) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl → ethyl on pyrazole) and compare IC₅₀ values in kinase inhibition assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CK1δ/ε, correlating with experimental IC₅₀ data .

Q. How can researchers optimize this compound for selective kinase inhibition (e.g., CK1δ/ε)?

- Methodology :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to CK1δ/ε (PDB deposition) to identify key hydrogen bonds (e.g., pyrazole N–H with Glu87) .

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

- Methodology :

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- In Vivo PK : Administer orally (10 mg/kg in mice) and measure plasma concentration-time profiles; calculate AUC and half-life .

Q. How do environmental factors (pH, temperature) influence its reactivity in catalytic applications?

- Methodology :

- pH-Dependent Studies : Monitor reaction kinetics (UV-Vis) in buffered solutions (pH 3–10) to identify optimal conditions for catalytic cycles (e.g., oxidation with KMnO₄) .

- Thermal Stability : Use DSC to determine decomposition onset temperatures and identify safe operating ranges for industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.